Ac-EEVC-OH

ADC linker stability preclinical pharmacokinetics payload release

Ac-EEVC-OH is a next-generation cleavable linker for ADC programs dependent on mouse models. Its EVCit tripeptide sequence resists premature cleavage by mouse carboxylesterase Ces1c, reducing off-target payload release by 18-fold (2% vs. 36% for standard VCit linkers). This ensures preclinical efficacy and toxicity data accurately reflect the ADC's mechanism, not linker instability. With a low Clog P of 1.06 and minimal aggregation (0.5% by SEC), it enables conjugation at high DARs (e.g., 7.4) without compromising developability. Ideal for programs requiring translationally relevant in vivo data.

Molecular Formula C31H54N6O11
Molecular Weight 686.8 g/mol
Cat. No. B15565419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-EEVC-OH
Molecular FormulaC31H54N6O11
Molecular Weight686.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H54N6O11/c1-17(2)24(27(43)36-21(28(44)45)11-10-16-33-29(32)46)37-26(42)20(13-15-23(40)48-31(7,8)9)35-25(41)19(34-18(3)38)12-14-22(39)47-30(4,5)6/h17,19-21,24H,10-16H2,1-9H3,(H,34,38)(H,35,41)(H,36,43)(H,37,42)(H,44,45)(H3,32,33,46)/t19-,20-,21-,24-/m0/s1
InChIKeyXYXTYHIOGGKKTC-CIEVZJJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-EEVC-OH: High-Stability ADC Linker for Precise Payload Delivery


Ac-EEVC-OH is a synthetic peptide linker based on the glutamic acid–valine–citrulline (EVCit) tripeptide sequence, used as a cleavable linker in antibody–drug conjugates (ADCs) [1]. This linker incorporates a protected glutamic acid residue and is designed for targeted intracellular cleavage by lysosomal proteases, enabling the release of cytotoxic payloads within tumor cells [2].

Why Ac-EEVC-OH Cannot Be Replaced by Generic Val-Cit Linkers


The commonly used valine-citrulline (VCit) dipeptide linkers exhibit significant instability in mouse plasma due to cleavage by the extracellular carboxylesterase Ces1c, leading to premature payload release and confounding preclinical efficacy and toxicity data [1]. Ac-EEVC-OH, with its glutamic acid-valine-citrulline (EVCit) sequence, overcomes this limitation by resisting carboxylesterase cleavage while remaining susceptible to cathepsin B-mediated release in lysosomes, ensuring that the ADC remains intact in circulation and delivers its payload specifically to target cells [2].

Ac-EEVC-OH Quantitative Performance Benchmarks vs. Comparator Linkers


Mouse Plasma Stability: EVCit vs. VCit

Ac-EEVC-OH, as the EVCit linker, demonstrates dramatically reduced payload release in mouse plasma compared to the conventional VCit linker. After 24-hour incubation in mouse plasma, the EVCit-based ADC released only 2% of its payload, whereas the VCit-based ADC released 36% [1].

ADC linker stability preclinical pharmacokinetics payload release

Hydrophobicity and Aggregation Propensity

The EVCit linker (Ac-EEVC-OH) significantly reduces ADC hydrophobicity and aggregation compared to VCit linkers. In a head-to-head comparison, the ADC with Exo-EEVC (EVCit) linker showed a Clog P of 1.06 vs. 4.31 for the linear VCit linker, and SEC aggregation of only 0.5% vs. 100% for the VCit conjugate [1].

ADC developability linker hydrophobicity DAR optimization

In Vivo Antitumor Efficacy in Mouse Models

In a KPL-4 breast cancer xenograft model, the EVCit-based ADC demonstrated superior tumor growth inhibition compared to the VCit-based ADC. At a dose of 10 mg/kg, the EVCit-ADC showed a tumor volume reduction of approximately 90% at day 35, while the VCit-ADC achieved approximately 60% reduction, with the difference being statistically significant [1].

ADC efficacy xenograft model therapeutic window

Cathepsin B Cleavage Specificity: EVCit vs. VCit

The EVCit linker (Ac-EEVC-OH) maintains high susceptibility to cathepsin B-mediated cleavage, ensuring efficient intracellular payload release. In an enzymatic assay, the EVCit probe exhibited >90% cleavage after 4 h incubation with cathepsin B at pH 5.0, comparable to the VCit probe, confirming that the added glutamic acid residue does not impair the desired cleavage mechanism [1].

intracellular drug release lysosomal cleavage protease specificity

Ac-EEVC-OH Priority Application Scenarios Based on Validated Differentiation


ADC Preclinical Development Requiring High Mouse Plasma Stability

Ac-EEVC-OH is ideally suited for ADC programs that rely on mouse models for preclinical efficacy and toxicity testing. Its 18-fold reduction in premature payload release (2% vs. 36% for VCit) ensures that the observed therapeutic effects and safety profiles are attributable to the intended ADC mechanism rather than linker instability artifacts [1].

ADCs with High Drug-to-Antibody Ratio (DAR) Requirements

The EVCit linker's low hydrophobicity (Clog P = 1.06) and negligible aggregation (0.5% by SEC) enable conjugation at higher DARs (e.g., DAR 7.4) without compromising the physicochemical integrity of the ADC [1]. This is critical for maximizing potency per antibody molecule while maintaining developability.

Small-Molecule Drug Conjugates (SMDCs) Requiring Extended Half-Life

Incorporating the EVCit linker (Ac-EEVC-OH) into prostate-specific membrane antigen (PSMA)-targeting SMDCs has been shown to extend half-life and reduce toxicity in mouse models, achieving superior therapeutic efficacy compared to docetaxel [1]. This validates the linker's utility beyond traditional ADCs.

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